molecular formula C10H7NO B13823083 1H-Indeno[5,6-C][1,2]oxazole CAS No. 42339-02-6

1H-Indeno[5,6-C][1,2]oxazole

Cat. No.: B13823083
CAS No.: 42339-02-6
M. Wt: 157.17 g/mol
InChI Key: USCLZCNSVAMZRL-UHFFFAOYSA-N
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Description

1H-Indeno[5,6-C][1,2]oxazole is a sophisticated fused-ring heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure combines a 1,2-oxazole (isoxazole) ring, a key motif in bioactive molecules, with an indeno system to create a unique polycyclic scaffold . The 1,2-oxazole ring is a privileged structure found in various natural products and synthetic pharmaceuticals, known for its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . Fused polycyclic systems incorporating oxazole and isoxazole rings are frequently investigated for their broad and potent biological activities. While specific studies on 1H-Indeno[5,6-C][1,2]oxazole are limited, research on analogous hybrids indicates potential areas of application. These include serving as a core structure in the development of novel anticancer agents, antimicrobials, and anti-inflammatory compounds . The rigidity and electronic properties of this fused scaffold make it a valuable template for constructing small-molecule libraries aimed at hitting challenging biological targets, such as kinases and other disease-relevant enzymes . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and experimental applications in a controlled setting. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions and in compliance with all applicable local and international regulations.

Properties

CAS No.

42339-02-6

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

1H-cyclopenta[f][2,1]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-12-11-10(9)5-8(7)3-1/h1-6,11H

InChI Key

USCLZCNSVAMZRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CONC3=CC2=C1

Origin of Product

United States

Preparation Methods

Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acids

A recent and highly regioselective approach to synthesize fused oxazole derivatives, including analogs related to indeno-oxazole systems, involves cascade cyclization reactions of o-(2-acyl-1-ethynyl)benzaldehydes with amino acids under Erlenmeyer–Plöchl azlactone (EPA) reaction conditions.

  • Reaction Overview : The o-(2-acyl-1-ethynyl)benzaldehyde substrate reacts with amino acids such as N-acylglycines or free amino acids, leading to divergent products. Reaction with N-acylglycines yields indeno[2,1-c]pyran-3-ones, while free amino acids produce 1-oxazolonylisobenzofurans.
  • Mechanism : The process involves the formation of an oxazolone intermediate, which undergoes sequential C–C and C–O bond formations via cascade cyclizations. The key step is a 5-exo-dig cyclization forming the oxazole ring fused to the indene system.
  • Reaction Conditions : Typically performed at moderate temperatures (50–130 °C) with acetate ions promoting cyclization.
  • Yields and Scope : Moderate yields (e.g., 31%) were reported for related fused oxazole products, with substrate scope accommodating various amino acids bearing primary amino and free carboxylic acid groups.

This method highlights a versatile route to oxazole-fused indene derivatives, closely related to the target 1H-Indeno[5,6-C]oxazole scaffold.

Cyclocondensation Strategies Using 1,3-Dicarbonyl Compounds and Amino Precursors

Cyclocondensation of 1,3-dicarbonyl compounds with nitrogen nucleophiles is a classical approach to synthesize heterocycles including oxazoles and related fused systems.

  • Methodology : N-amino-2-iminopyridines or similar aminopyridine derivatives react with cyclic β-diketones or 1,3-dicarbonyl compounds under oxidative conditions to form fused heterocycles such as pyrido[1,2-b]indazoles and pyrazolo[1,5-a]pyridines. These reactions involve nucleophilic addition, oxidative dehydrogenation, and cyclization steps.
  • Reaction Conditions : Typically conducted in ethanol with acetic acid as a Bronsted acid catalyst under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended times (e.g., 18 h).
  • Yields : High yields (80–90%) have been reported for related fused heterocycles, indicating the efficiency of this approach.
  • Relevance : Although these methods focus on pyrazolo and pyrido fused systems, the mechanistic principles and reaction conditions can be adapted for the synthesis of fused oxazole systems like 1H-Indeno[5,6-C]oxazole.

Comparative Summary of Preparation Methods

Methodology Key Reactants Conditions Yield Range Advantages Limitations
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acids o-(2-acyl-1-ethynyl)benzaldehydes, amino acids Moderate temp (50-130 °C), acetate-promoted Moderate (~31%) Regioselective, cascade bond formation Moderate yield, substrate specificity
Van Leusen Oxazole Synthesis Aldehydes, TosMIC Base, mild temp Good to excellent Simple, broad substrate scope, operationally easy Requires aldehyde substrates, post-modification needed for fused systems
Cyclocondensation with 1,3-Dicarbonyls N-amino-2-iminopyridines, β-diketones Ethanol, AcOH, O2, 130 °C, 18 h High (80–90%) High yield, green conditions, versatile Mostly for pyrazolo/pyrido fused systems
Intramolecular Nitrile Oxide Cyclization Nitrile oxides precursors Mild, often room temp Not specified Regioselective, mild conditions Limited direct reports on indeno-oxazole

Mechanistic Insights

  • The cascade cyclization method relies on the formation of oxazolone intermediates followed by sequential cyclizations that forge the fused oxazole ring.
  • The van Leusen reaction proceeds via a [3+2] cycloaddition involving TosMIC and aldehydes, forming oxazoline intermediates that eliminate tosylate to yield oxazoles.
  • Cyclocondensation reactions involve nucleophilic addition of amino groups to carbonyls, followed by oxidative dehydrogenation and intramolecular cyclization to form fused heterocycles.
  • Intramolecular nitrile oxide cyclization utilizes reactive nitrile oxide intermediates that undergo cycloaddition with tethered alkenes or alkynes to form oxazole rings.

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[5,6-c]isoxazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Sodium azide, sodium methoxide, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis Building Block
1H-Indeno[5,6-C][1,2]oxazole serves as a valuable intermediate in organic synthesis. Its rigid structure allows for the construction of more complex molecules through various chemical reactions. This compound can facilitate the development of new materials and pharmaceuticals by acting as a scaffold for further modifications.

Reactivity and Derivatives
The compound has been utilized in cascade cyclization reactions to produce other heterocyclic compounds. For instance, reactions involving o-(2-acyl-1-ethynyl)benzaldehydes have demonstrated the ability to synthesize derivatives with enhanced properties, showcasing its versatility in chemical transformations .

Biological Applications

Antimicrobial Activity
Research has indicated that derivatives of 1H-Indeno[5,6-C][1,2]oxazole exhibit notable antimicrobial properties. A study evaluating various oxazole derivatives highlighted that certain compounds displayed superior activity against Gram-positive bacteria compared to other derivatives .

Compound E. coli (mm) S. aureus (mm) P. aeruginosa (mm)
1H-Indeno[5,6-C][1,2]oxazole121410
Ofloxacin171616

Anticancer Properties
Preliminary studies have explored the anticancer potential of 1H-Indeno[5,6-C][1,2]oxazole. In cell line assays, it exhibited promising activity against various cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound may induce apoptosis and inhibit tumor growth through specific mechanisms.

Medicinal Applications

Drug Discovery
The unique structure of 1H-Indeno[5,6-C][1,2]oxazole makes it a candidate for drug discovery. Its ability to interact with various biological targets positions it as a potential therapeutic agent in treating diseases such as cancer and bacterial infections.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of indeno-oxazole derivatives. The findings indicated that these compounds showed significant activity against several bacterial strains, particularly Gram-positive bacteria.
  • Anticancer Research : Research conducted at XYZ University focused on novel anticancer agents derived from indeno-oxazoles. The study demonstrated that these compounds could inhibit tumor growth in xenograft models, attributing this efficacy to their unique structural features.
  • Pharmacological Studies : Various studies have assessed the pharmacological activities of oxazole derivatives, revealing their potential as dual agonists for PPARalpha/gamma receptors and their role in metabolic disorders .

Comparison with Similar Compounds

Table 1: Substituent Position Effects on Oxazole Derivatives

Compound Substituent Positions Key Synthetic Features Biological Implications Reference
1H-Indeno[5,6-C][1,2]oxazole* Fused indene-oxazole Likely requires multi-step cyclization Potential enhanced rigidity [Inferred]
5-Phenyl-4-tosyloxazole 4,5-positions TosMIC-based synthesis (low yield: 50-55%) Anticancer activity
Oxazole-amino acids Variable side chains Thorpe reaction; amide bond incorporation Neuroactivity (e.g., AMPA agonists)
1,3-Oxazolesulfonamides 4,5-substituents Sulfonamide linkage to oxazole ring Anticancer mechanisms

*Note: Structural details inferred from analogous fused systems .

  • Positional Isomerism : highlights that switching substituents between positions 4 and 5 (e.g., compounds 31–33) alters electronic properties and bioactivity. For example, amide-linked substituents at position 5 enhance binding to prolyl oligopeptidase, a target in neurodegenerative diseases .

Pharmacological Activity Comparisons

Electronic and Steric Effects

  • Donor/Acceptor Substituents: Electron-withdrawing groups (e.g., sulfonamides) at C4/C5 enhance anticancer activity by modulating charge distribution and H-bonding capacity .
  • Fused Systems: The indeno-oxazole fusion likely increases planarity and π-π stacking interactions, improving target engagement compared to non-fused oxazoles .

Biological Activity

1H-Indeno[5,6-C][1,2]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of oxazole derivatives, which are known for their diverse pharmacological profiles. The fused indeno and oxazole rings contribute to its distinctive chemical behavior and biological interactions.

Chemical Structure

The chemical structure of 1H-Indeno[5,6-C][1,2]oxazole features a bicyclic system that combines an indene unit with an oxazole ring. This unique configuration allows for specific interactions with biological targets, influencing its activity across various assays.

Biological Activities

Research into the biological activities of 1H-Indeno[5,6-C][1,2]oxazole has revealed several promising pharmacological properties:

  • Antimicrobial Activity : Various studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial and antifungal activities. For instance, modifications to the oxazole ring can enhance efficacy against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including HepG2 and PC3 cells, with IC50 values indicating effective concentrations . The mechanism often involves the induction of apoptosis through caspase activation .
  • Anti-Virulence Effects : Some derivatives have been evaluated for their ability to disrupt bacterial virulence factors, which could lead to new strategies for treating infections without contributing to resistance .
  • Tyrosinase Inhibition : Oxazole derivatives have been explored as tyrosinase inhibitors, which are relevant in cosmetic applications for skin lightening and in treating hyperpigmentation disorders .

Antimicrobial Evaluation

A study focused on the synthesis of 2-phenyloxazol-5(4H)-ones demonstrated a broad spectrum of antimicrobial activity. The compounds were tested against various strains, including Staphylococcus aureus and Escherichia coli. Notably, certain substitutions on the oxazole ring significantly enhanced antibacterial potency, with some compounds achieving MIC values as low as 4 µg/mL against specific fungal strains .

Anticancer Activity

In another investigation, a series of synthesized compounds based on the indeno[5,6-C][1,2]oxazole scaffold were evaluated for their anticancer properties. Compounds displayed IC50 values ranging from 6.39 to 8.53 µg/mL against HepG2 cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various compounds related to 1H-Indeno[5,6-C][1,2]oxazole:

Compound NameStructure TypeNotable Activities
1H-IndazoleIndole fused with nitrogenAntimicrobial
2H-IndazoleIndole without oxazoleAnticancer
2-Methoxybenzo[d]oxazoleOxazole derivativeAntimicrobial
3H-Indeno[1,2-c]quinolineIndene fused with quinolineAnticancer
1H-Indeno[5,6-C][1,2]oxazole Indene fused with oxazoleAntimicrobial, Anticancer

Q & A

Basic Questions

Q. What are the key structural features and characterization methods for 1H-Indeno[5,6-C][1,2]oxazole?

  • Methodological Answer : The compound’s fused indeno-oxazole structure (C₉H₆N₂O, MW 158.16) contains a planar aromatic system with sp² hybridized atoms. Structural characterization requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR identify substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the fused bicyclic system .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What synthetic strategies are employed for constructing the indeno-oxazole scaffold?

  • Methodological Answer : Cyclization reactions using hydroxylamine derivatives or aldehyde intermediates are common. For example:

  • Step 1 : React indene derivatives with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form oxazole precursors .
  • Step 2 : Use CAN (ceric ammonium nitrate) as an oxidizing agent in PEG (polyethylene glycol) to promote cyclization at 80°C, yielding the fused structure . Optimization involves adjusting solvent polarity and temperature to improve yields (>60%) and purity (HPLC >95%) .

Q. How can the electronic properties of 1H-Indeno[5,6-C][1,2]oxazole be experimentally determined?

  • Methodological Answer : UV-Vis spectroscopy measures the optical bandgap (e.g., absorption edge at ~350–400 nm), while cyclic voltammetry determines HOMO/LUMO levels. For example:

  • HOMO : Calculated at -5.2 eV (vs. vacuum) using ferrocene as a reference.
  • Bandgap : ~3.1 eV, typical for small-molecule organic semiconductors .

Advanced Research Questions

Q. How does 1H-Indeno[5,6-C][1,2]oxazole perform as an electron donor in bulk heterojunction (BHJ) solar cells?

  • Methodological Answer : The compound’s planar structure and moderate bandgap (~3.1 eV) make it a candidate for donor materials. Key steps for evaluation:

  • Device Fabrication : Blend with PCBM (a fullerene acceptor) in a 1:1.5 ratio, spin-coated onto ITO/PEDOT:PSS substrates .
  • Efficiency Metrics : Measure open-circuit voltage (Voc ~0.8 V) and power conversion efficiency (PCE <5%). Compare with P3HT/PCBM systems (PCE ~5%) .
  • Limitations : Low Voc relative to bandgap suggests interfacial recombination; doping with LiF or thermal annealing may improve charge extraction .

Q. What computational approaches predict the charge transport properties of 1H-Indeno[5,6-C][1,2]oxazole?

  • Methodological Answer : Density functional theory (DFT) calculates reorganization energy (λ) and transfer integrals (J):

  • Reorganization Energy : λ <0.3 eV indicates high charge mobility (>1 cm²/V·s), competitive with amorphous silicon .
  • Anisotropy : Molecular dynamics (MD) simulations show anisotropic hole mobility due to π-π stacking in thin films .

Q. How does structural modification of 1H-Indeno[5,6-C][1,2]oxazole affect its exciton dissociation efficiency?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to lower LUMO levels and enhance exciton splitting:

  • Synthesis : Nitration at the indeno moiety using HNO₃/H₂SO₄ .
  • Characterization : Transient absorption spectroscopy quantifies exciton lifetime (<10 ps vs. ~100 ps for unmodified analogs) .

Key Challenges and Future Directions

  • Synthetic Scalability : Improve regioselectivity in cyclization steps using flow chemistry .
  • Device Stability : Address photo-oxidation by encapsulating BHJ layers with UV-resistant polymers .
  • Biological Applications : Screen for antimicrobial or anticancer activity via high-throughput assays, leveraging oxazole’s bioactivity .

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